3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol
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Overview
Description
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its epoxy group, which imparts significant reactivity, making it valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol typically involves the epoxidation of tricyclo(5.2.1.0 2,6)-decanol. Common reagents for this process include peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the selective formation of the epoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy carbon, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its robust chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The epoxy group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is crucial in both synthetic applications and biological interactions.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(5.2.1.0 2,6)-decanol: Lacks the epoxy group, making it less reactive.
3,4-Epoxycyclohexanol: Similar epoxy functionality but with a simpler cyclohexane ring structure.
Epoxyethane (ethylene oxide): A much simpler structure with high reactivity but different applications.
Uniqueness
3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol is unique due to its tricyclic structure combined with an epoxy group, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and versatility in reactions.
Properties
IUPAC Name |
4-oxatetracyclo[6.2.1.02,7.03,5]undecan-10-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-2-4-1-6(7)9-5(4)3-8-10(9)12-8/h4-11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOREPCCSVKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC4C3O4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404013 |
Source
|
Record name | 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51020-94-1 |
Source
|
Record name | 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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